N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an acetamide group and a dimethylamino group, linked through an oxalamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-acetamidophenol and 4-(dimethylamino)phenethylamine as the primary starting materials.
Reaction Steps: The process involves the formation of an oxalamide bond between the two components. This can be achieved through a series of steps including activation of the carboxylic acid group, followed by coupling with the amine group.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: Substitution reactions can occur at various positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenyl compounds and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: The compound could be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide: Similar structure but with a thiazole ring instead of a phenyl ring.
N1-(3-acetamidophenyl)-N2-(2-(4-methylphenyl)ethyl)oxalamide: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness: The presence of the dimethylamino group in N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide provides unique chemical properties and potential biological activities compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(25)22-16-5-4-6-17(13-16)23-20(27)19(26)21-12-11-15-7-9-18(10-8-15)24(2)3/h4-10,13H,11-12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDGTEGMVLYSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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